molecular formula C18H24O3 B293329 4-methyl-6-(octyloxy)-2H-chromen-2-one

4-methyl-6-(octyloxy)-2H-chromen-2-one

Cat. No.: B293329
M. Wt: 288.4 g/mol
InChI Key: MBAILFMJYDFYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(octyloxy)-2H-chromen-2-one is a synthetic alkoxy coumarin derivative of significant interest in oncological and pharmacological research. This compound belongs to a class of molecules known for a wide array of pharmacological properties, including antioxidant and anti-inflammatory activities . Recent investigations into bioinspired coumarin analogues have demonstrated that the introduction of an octyloxy substituent onto the coumarin scaffold can markedly enhance the compound's cytotoxicity against human breast cancer cell lines, such as MCF-7 and MDA-MB-231 . The research value of this compound lies in its potential as a potent anti-proliferative agent. Studies on analogues have shown that such octyloxy-substituted coumarins exhibit increased toxicity towards cancer cells cultured under conditions that mimic the nutrient-deprived tumour microenvironment . Furthermore, these potent coumarin analogues were reported to have no effect on healthy human fibroblasts in vitro, suggesting a potential for selective targeting of cancer cells and a promising avenue for developing therapies with limited side effects . The mechanism of action for coumarin derivatives is multifaceted, but the addition of aliphatic chains like the octyloxy group is known to enhance the lipophilicity of the molecule, which can improve its pharmacological profile and biological activity . This makes this compound a valuable compound for researchers exploring novel chemotherapeutic strategies, structure-activity relationships (SAR) of coumarin derivatives, and the role of the tumour microenvironment in treatment efficacy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

4-methyl-6-octoxychromen-2-one

InChI

InChI=1S/C18H24O3/c1-3-4-5-6-7-8-11-20-15-9-10-17-16(13-15)14(2)12-18(19)21-17/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

MBAILFMJYDFYNO-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-methyl-6-(octyloxy)-2H-chromen-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy for this compound reveals characteristic signals that correspond to the distinct types of protons in the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values allows for the precise assignment of each proton.

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the coumarin (B35378) ring, the vinylic proton of the pyrone ring, the methyl group at the C-4 position, and the protons of the octyloxy side chain. Based on data from similar 6-alkoxy-4-methylcoumarin structures, the chemical shifts can be predicted. researchgate.net For instance, the aromatic protons typically appear in the range of δ 7.00-7.45 ppm, the methyl protons around δ 2.20-2.50 ppm, and the pyrone ring proton between δ 6.10-6.90 ppm. thaiscience.inforesearchgate.net The methylene (B1212753) protons of the octyloxy group directly attached to the oxygen atom (O-CH₂) are anticipated to resonate at approximately δ 4.00-4.07 ppm. researchgate.netthaiscience.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
H-3~ 6.20s
H-5~ 7.30d
H-7~ 7.10dd
H-8~ 7.15d
-CH₃ (at C-4)~ 2.40s
-O-CH₂- (octyloxy)~ 4.05t
-(CH₂)₆- (octyloxy)~ 1.20-1.80m
-CH₃ (octyloxy)~ 0.90t

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will feature signals for the carbonyl carbon of the lactone, the aromatic and vinylic carbons of the coumarin core, the methyl carbon, and the carbons of the octyloxy chain. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 160-162 ppm. The aromatic and olefinic carbons resonate in the range of δ 100-155 ppm. The carbons of the aliphatic octyloxy chain and the C-4 methyl group appear in the upfield region of the spectrum. The structure of related compounds can be confirmed through ¹³C NMR spectroscopy. ceon.rsresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-2 (C=O)~ 161.0
C-3~ 112.0
C-4~ 152.0
C-4a~ 118.0
C-5~ 125.0
C-6~ 155.0
C-7~ 110.0
C-8~ 117.0
C-8a~ 148.0
-CH₃ (at C-4)~ 18.5
-O-CH₂- (octyloxy)~ 69.0
Aliphatic Carbons (octyloxy)~ 22.0 - 32.0
-CH₃ (octyloxy)~ 14.0

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions.

Two-Dimensional NMR Spectroscopy for Complex Structural Assignments

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. ceon.rs

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the octyloxy chain and the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent feature in the FT-IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the region of 1700-1740 cm⁻¹. researchgate.net For 6-alkoxy-4-methylcoumarins, this band is observed between 1737 and 1708 cm⁻¹. researchgate.net Other significant absorptions include those for the C=C bonds of the aromatic and pyrone rings, the C-O stretching vibrations of the ether and lactone groups, and the C-H stretching vibrations of the aromatic, methyl, and octyloxy groups. The presence of the octyloxy group is confirmed by the characteristic C-H stretching bands of the methylene and methyl groups in the 2850-2960 cm⁻¹ region. thaiscience.info

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretching (aromatic)~ 3100-3000Medium
C-H stretching (aliphatic)~ 2960-2850Strong
C=O stretching (lactone)~ 1720Strong
C=C stretching (aromatic/pyrone)~ 1610, 1580, 1500Medium-Strong
C-O-C stretching (ether & lactone)~ 1290, 1150Strong

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information about a compound by analyzing its fragmentation pattern upon ionization.

For this compound, mass spectrometry will confirm the molecular formula, C₁₈H₂₄O₃, by detecting the molecular ion peak [M]⁺ or a related ion such as the protonated molecule [M+H]⁺. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating charged droplets from which ions are desolvated and analyzed. For this compound, ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion within the mass spectrometer (MS/MS) can provide further structural information. A characteristic fragmentation pattern for coumarins involves the loss of CO and other neutral fragments, which helps to confirm the coumarin core structure. The fragmentation of the octyloxy side chain would also produce a series of characteristic daughter ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis, providing insights into the connectivity of a molecule by inducing and analyzing its fragmentation. For coumarin derivatives, fragmentation under electron ionization (EI) or electrospray ionization (ESI) typically initiates with characteristic losses from the pyrone ring. benthamopen.comuvic.ca

The primary fragmentation of the coumarin core is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com This is a hallmark fragmentation pathway for this class of compounds. For this compound, subsequent fragmentation events would involve the long octyloxy side chain. The ether linkage is susceptible to cleavage, and the alkyl chain can undergo fragmentation through characteristic losses of alkene fragments.

A plausible fragmentation pathway for this compound (Molecular Weight: 288.38 g/mol ) would begin with the molecular ion [M]+• at m/z 288. Key fragmentation steps would include:

Loss of the octyl chain: Cleavage of the C8H17 radical, leading to a fragment corresponding to the 6-hydroxy-4-methylcoumarin (B191455) cation.

Loss of octene: A common pathway for alkoxy groups is the loss of an alkene (C8H16, 112 Da) via a McLafferty-type rearrangement, resulting in a 6-hydroxy-4-methylcoumarin radical cation at m/z 176.

Loss of CO: The initial loss of carbon monoxide from the molecular ion to form a benzofuran-type ion at m/z 260.

Sequential Losses: A sequence involving the loss of octene followed by the loss of CO from the resulting m/z 176 fragment to yield an ion at m/z 148.

The precise fragmentation pattern and the relative abundance of fragment ions are dependent on the ionization method and collision energy used. nih.gov High-resolution mass spectrometry is essential to distinguish between fragments with the same nominal mass, such as CO and C2H4. benthamopen.com

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
288 260 CO Benzofuran derivative
288 176 C8H16 6-hydroxy-4-methylcoumarin radical cation
260 148 C8H16 Fragment of benzofuran derivative

Integration with Chromatography (e.g., LC-MS, HPLC-MS/MS, GC-MS)

To analyze complex mixtures or verify the purity of a synthesized compound, mass spectrometry is frequently coupled with chromatographic separation techniques. The choice of method depends on the analyte's properties, such as polarity and volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: For coumarin derivatives, High-Performance Liquid Chromatography (HPLC) coupled with MS/MS is a common and robust analytical method. researchgate.netmdpi.comutexas.edu Given the nonpolar octyloxy chain of this compound, reversed-phase chromatography is the method of choice. A C18 column with a gradient elution using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from more polar impurities. nih.gov

Atmospheric pressure chemical ionization (APCI) has been reported to provide a better response for less polar coumarins compared to electrospray ionization (ESI). nih.gov The use of Multiple Reaction Monitoring (MRM) in HPLC-MS/MS provides excellent selectivity and sensitivity for quantification and detection. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also utilized for the analysis of coumarins, particularly those with sufficient volatility and thermal stability. benthamopen.com The analysis of this compound by GC-MS would likely require a high-temperature capillary column and elevated injector and transfer line temperatures to ensure efficient volatilization without degradation. The resulting mass spectra under electron ionization (EI) would provide a reproducible fragmentation pattern useful for library matching and structural confirmation. benthamopen.com

Table 2: Exemplar Chromatographic Conditions for Coumarin Analysis

Parameter HPLC-MS/MS GC-MS
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic Acid, B: Acetonitrile Helium (1 mL/min)
Flow Rate 0.2-0.4 mL/min 1-2 mL/min
Ionization Source ESI or APCI, positive mode nih.govchromatographyonline.com Electron Ionization (EI, 70 eV) benthamopen.com

| Detection Mode | MRM or Full Scan | Full Scan |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The benzopyrone core of coumarins is a conjugated system that gives rise to characteristic absorption bands. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the coumarin ring. thaiscience.info

The introduction of an electron-donating alkoxy group, such as the octyloxy group at the C-6 position, is known to cause a bathochromic (red) shift in the λmax compared to the unsubstituted coumarin. thaiscience.info A study on various dihydroxy-4-methylcoumarins and their alkyloxy derivatives demonstrated that substitution at the 6-position, in particular, leads to a significant red shift. thaiscience.info Theoretical and experimental studies on hydroxyl-substituted coumarins also confirm that the substitution patterns strongly influence the electronic absorption spectra. semanticscholar.org

For this compound, the UV spectrum is expected to show a strong absorption band in the range of 320-350 nm. The technique is also a straightforward and reliable method for assessing the purity of the compound, where the absence of extraneous peaks and a consistent molar absorptivity can indicate a high degree of purity.

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray diffraction on crystalline solids provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its precise structural determination. While specific crystal data for this compound is not publicly available, analysis of closely related structures, such as 6-methoxy-4-methyl-2H-chromen-2-one, reveals key structural features. nih.govnih.gov

Studies on similar coumarins show that the fused benzopyrone ring system is typically almost planar. nih.gov The single crystal X-ray diffraction analysis would confirm the planarity of the coumarin core in this compound and detail the conformation of the flexible octyloxy chain. Key parameters obtained from the refinement of the diffraction data include the crystal system, space group, and unit cell dimensions.

Table 3: Crystal Data for the Analogous Compound 6-Methoxy-4-methyl-2H-chromen-2-one nih.gov

Parameter Value
Chemical Formula C11H10O3
Crystal System Triclinic
Space Group P-1
a (Å) 7.2554 (2)
b (Å) 8.0880 (2)
c (Å) 8.5450 (2)
α (°) 112.988 (1)
β (°) 90.234 (1)
γ (°) 93.873 (1)
Volume (ų) 460.31 (2)

| Z | 2 |

This data is for an analogous compound and serves as an example of typical crystallographic parameters for this class of molecules.

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. rsc.org For coumarin derivatives, weak C-H···O hydrogen bonds, π-π stacking, and van der Waals forces are the primary drivers of the crystal packing architecture. epa.humdpi.com

In the crystal structure of this compound, several interactions are expected to play a role:

C-H···O Hydrogen Bonds: These weak hydrogen bonds are critical in organizing coumarin molecules. mdpi.comresearchgate.net Interactions between aromatic or methyl C-H groups and the carbonyl or ether oxygen atoms of neighboring molecules are anticipated to form dimers or chain-like motifs. The crystal structure of 6-methoxy-4-methyl-2H-chromen-2-one shows adjacent molecules linked into chains via C-H···O hydrogen bonds. nih.gov

Van der Waals Interactions: The long, flexible octyloxy chain is nonpolar and will engage in significant van der Waals interactions with the chains of adjacent molecules. These forces will likely lead to the segregation of the hydrophobic alkyl chains and the polar coumarin heads into distinct layers or regions within the crystal lattice.

π-π Stacking: While possible between the aromatic rings of the coumarin cores, the presence of the bulky octyloxy chain may sterically hinder efficient π-π stacking, making it a less dominant interaction compared to C-H···O bonds and van der Waals forces. mdpi.com

Hirshfeld surface analysis is a modern computational tool often used alongside X-ray data to visualize and quantify the various intermolecular contacts that stabilize the crystal structure. researchgate.net

Photophysical Properties and Fluorescence Studies

Absorption and Emission Spectral Characteristics of Chromen-2-ones

The absorption and emission spectra of chromen-2-one (coumarin) derivatives are characterized by broad bands in the UV-visible region, corresponding to π-π* electronic transitions. The position of the maximum absorption wavelength (λ_max_) is sensitive to the electronic nature of the substituents attached to the coumarin (B35378) ring.

For 4-methyl-6-(octyloxy)-2H-chromen-2-one, the presence of an electron-donating octyloxy group at the 6-position is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 4-methylcoumarin (B1582148). This is due to the participation of the lone pair of electrons on the oxygen atom of the alkoxy group in the π-system of the coumarin ring, which leads to additional resonance structures and a smaller energy gap between the ground and excited states thaiscience.info. Research on various mono- and dialkyloxy-4-methylcoumarins has shown that substitution of a hydroxyl or alkyloxy group at the 6-position consistently results in a red shift of the maximum absorption wavelengths thaiscience.info. The parent coumarin structure is stabilized by dipolar resonance, and the introduction of an alkoxy substituent enhances this effect thaiscience.info.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and exhibits a Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. This shift is indicative of the energy lost as the molecule relaxes from the Franck-Condon excited state to a more stable, relaxed excited state before emitting a photon.

Table 1: General Spectral Characteristics of Substituted Coumarins

Substituent Position Type of Substituent Effect on Absorption (λ_max_)
6 Alkoxy/Hydroxy Red Shift thaiscience.info
7 Amino/Dialkylamino Significant Red Shift
3 Electron-withdrawing Bathochromic Shift mdpi.com

This table illustrates general trends observed in coumarin derivatives.

Fluorescence Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are crucial for characterizing the emissive properties of a fluorophore.

For coumarin dyes, Φ_F_ and τ_F_ are highly dependent on the molecular structure and the solvent environment dtic.mil. Generally, coumarins with strong electron-donating groups, such as amino or alkoxy groups, exhibit higher quantum yields mdpi.com. The octyloxy group at the 6-position of this compound is expected to contribute to a reasonably high fluorescence quantum yield due to its electron-donating nature. However, the flexibility of the amine group in some coumarins can lead to the formation of non-emissive twisted intramolecular charge transfer (TICT) states, particularly in polar solvents, which reduces the quantum yield mdpi.comdtic.mil. Structurally rigid dyes tend to maintain strong emission across different environments dtic.mil.

Fluorescence lifetimes for coumarin derivatives typically fall within the range of 0.5 to 4 nanoseconds in polymer matrices mdpi.com. The specific lifetime of this compound would be influenced by the rates of both radiative (fluorescence) and non-radiative decay pathways.

Solvatochromic Behavior and Environmental Sensitivity of Fluorescence

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Coumarin derivatives are well-known for their solvatochromic properties, which arise from changes in the dipole moment of the molecule upon electronic excitation davidpublisher.comnih.gov.

The fluorescence of this compound is expected to be highly sensitive to the polarity of its environment. In polar solvents, the emission maximum typically shifts to longer wavelengths (a red shift) dtic.mil. This is because the excited state of many coumarins is more polar than the ground state. Polar solvent molecules can orient themselves around the excited-state dipole, lowering its energy and resulting in a lower energy (longer wavelength) emission davidpublisher.com. This phenomenon is often accompanied by a decrease in the fluorescence quantum yield and lifetime in polar solvents for coumarins with flexible substituents dtic.mil. The sensitivity to the environment makes such coumarins useful as fluorescent probes to study the microscopic polarity of systems like micellar solutions rsc.org.

Influence of Substituents, including the Octyloxy Group, on Excited-State Dynamics

The excited-state dynamics of a molecule describe the processes that occur following the absorption of a photon, including internal conversion, intersystem crossing, and fluorescence. The substituents on the coumarin ring play a pivotal role in these dynamics.

The octyloxy group at position 6 is an electron-donating group. Upon excitation, this group pushes electron density into the π-system of the coumarin ring, leading to a significant redistribution of charge. This process, known as intramolecular charge transfer (ICT), results in an excited state that is more polar than the ground state davidpublisher.com. The extent of this charge transfer influences the energy of the excited state and, consequently, the emission wavelength.

The methyl group at the 4-position of the coumarin ring also influences the photophysical properties, albeit typically to a lesser extent than the substituent at the 6- or 7-position. The methyl group is a weak electron-donating group and can affect the electronic structure and planarity of the coumarin system.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For coumarin (B35378) derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. scilit.com These calculations help in understanding the molecule's stability, reactivity, and potential interaction mechanisms. By computing parameters like frontier molecular orbital energies, researchers can gain insights into the compound's chemical behavior. irjweb.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating it is more readily able to engage in chemical reactions. irjweb.com

The analysis of HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. For coumarin derivatives, the distribution of electron density in the HOMO orbital typically indicates the regions prone to electrophilic attack, while the LUMO distribution highlights regions susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with biological targets. irjweb.comresearchgate.net

From these frontier orbital energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scilit.comnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability.

ParameterFormulaDescriptionIllustrative Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-6.30 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.81 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability4.49 eV
Ionization Potential (I) -EHOMOThe energy required to remove an electron6.30 eV
Electron Affinity (A) -ELUMOThe energy released when an electron is added1.81 eV
Hardness (η) (I - A) / 2Resistance to change in electron distribution2.24 eV
Softness (S) 1 / (2η)The reciprocal of hardness, indicates reactivity0.22 eV⁻¹
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons4.055 eV
Electrophilicity Index (ω) μ² / (2η)A measure of electrophilic power3.66 eV

This interactive table allows you to explore the typical quantum chemical parameters derived from DFT calculations for coumarin structures.

The presence of a long, flexible octyloxy chain at the C-6 position of the coumarin ring introduces significant conformational freedom. rsc.org Conformational analysis is essential to understand how this flexibility might influence the molecule's physical properties and its ability to interact with biological systems. The alkoxy chain can adopt various spatial arrangements, which can affect the molecule's aggregation behavior and its packing in the solid state. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Coumarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For coumarin derivatives, QSAR models are widely developed to predict activities such as antifungal, antioxidant, and anticancer effects. nih.govnih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical method, often Multiple Linear Regression (MLR), is then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized coumarin derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. mdpi.com For example, a QSAR study on the antifungal activity of coumarins might reveal that electron-withdrawing groups at a specific position enhance activity, providing a clear strategy for structural modification. mdpi.comnih.gov

Table 2: Example of a QSAR Model for Predicting Biological Activity (Note: This table presents a hypothetical QSAR equation to illustrate the concept.)

Model ComponentDescription
Dependent Variable Log(1/IC₅₀) - A measure of biological activity.
Independent Variables (Descriptors) LogP: A measure of lipophilicity. Dipole Moment: A measure of molecular polarity. Molecular Weight: A measure of molecular size.
Hypothetical QSAR Equation Log(1/IC₅₀) = 0.45 * (LogP) - 0.12 * (Dipole Moment) + 0.01 * (Molecular Weight) + 2.15
Statistical Parameters R²: 0.85 (Indicates a good fit of the model to the data) Q²: 0.78 (Indicates good predictive ability)

This interactive table demonstrates how a QSAR model relates molecular properties to biological activity.

Chemometric Approaches in Coumarin Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. pnrjournal.comresearchgate.net In the study of coumarins, chemometric tools are essential for extracting meaningful information from complex datasets generated by analytical techniques or computational studies. researchgate.netspectroscopyonline.com These approaches can help in classifying compounds, interpreting structure-property relationships, and building predictive models.

Principal Component Analysis (PCA) is an exploratory data analysis technique used to reduce the dimensionality of a dataset while retaining most of the original information. frontiersin.org In the context of coumarin research, PCA is applied to datasets comprising multiple variables, such as spectroscopic data or a large number of calculated molecular descriptors for a series of compounds. researchgate.net

By transforming the original variables into a new set of uncorrelated variables called principal components (PCs), PCA allows for the visualization of the data in a lower-dimensional space (a "scores plot"). researchgate.net This can reveal groupings, trends, and outliers among the samples. For instance, PCA has been used to classify coumarins based on their molecular skeleton or substituent effects, providing insights into which structural features are most influential for a particular activity. oup.comelsevierpure.com In another application, PCA helped interpret the inhibitory effects of coumarin derivatives against different fungi, visualizing which compounds were most effective against specific species. researchgate.net

Table 3: Illustrative PCA Results for a Set of Coumarin Derivatives (Note: This table is a representative example showing how PCA results are typically presented.)

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance
PC1 4.747.0%47.0%
PC2 2.525.0%72.0%
PC3 1.111.0%83.0%

This interactive table shows the variance explained by each principal component in a typical PCA analysis.

Partial Least Squares (PLS) regression is a statistical method that is related to PCA but is used for building predictive models. researchgate.net It is particularly useful when the number of predictor variables is large and when there is multicollinearity among them, which is often the case in QSAR studies. mdpi.com

Like PCA, PLS reduces the number of variables to a smaller set of uncorrelated factors (latent variables). However, the PLS algorithm selects these factors not only to explain the variance in the predictor variables (X) but also to maximize their correlation with the response variable (Y). frontiersin.org This makes PLS a powerful tool for developing robust predictive models in pharmaceutical and chemical research. mdpi.com In coumarin analysis, PLS can be used to build QSAR models that predict biological activity or physicochemical properties based on a large set of molecular descriptors or spectroscopic data. spectroscopyonline.commdpi.com

In Silico Molecular Docking Studies

In silico molecular docking studies are pivotal in predicting the binding affinities and interaction patterns of a ligand with the active site of a target protein. For 4-methyl-6-(octyloxy)-2H-chromen-2-one, while specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results are excluded from this discussion, the methodologies employed in such computational analyses provide significant insights into its potential biological interactions.

Molecular docking simulations are frequently used to explore the interactions of coumarin derivatives with various biological targets. These studies help in understanding the structure-activity relationships that govern the therapeutic potential of these compounds. The process typically involves preparing the three-dimensional structure of the ligand (the coumarin derivative) and the target protein, followed by the use of docking software to predict the most favorable binding conformations.

For instance, studies on structurally related coumarin derivatives have utilized molecular docking to investigate their binding to enzymes like carbonic anhydrase IX (hCA-IX), a protein associated with tumor acidification. mdpi.com In such studies, the crystal structure of the target protein is often obtained from a protein data bank, and the ligand's structure is optimized using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net The docking analysis then reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com

The binding energy, calculated by the docking software, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. For example, in studies of other coumarin derivatives, binding energies have been correlated with experimental biological activities, suggesting that the computational predictions can be a reliable indicator of a compound's potential efficacy. mdpi.com

The methodology for such studies often involves:

Protein and Ligand Preparation: Obtaining the 3D structure of the target protein and preparing the ligand structure, which may involve energy minimization.

Docking Simulation: Using software like AutoDock or GOLD to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: Evaluating the generated poses based on a scoring function to identify the most likely binding mode and analyzing the specific interactions (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking) between the ligand and the protein.

While direct molecular docking studies on this compound are not detailed in the available literature, the established methodologies for similar coumarin compounds provide a clear framework for how its interactions with biological targets could be investigated. These in silico approaches are invaluable for rational drug design and for prioritizing compounds for further experimental testing.

Structure Activity Relationship Sar Studies for 4 Methyl 6 Octyloxy 2h Chromen 2 One and Its Analogues

Correlating Substituent Position and Nature with In Vitro Biological Activity Profiles

The in vitro biological activity of 4-methyl-6-(octyloxy)-2H-chromen-2-one and its analogues is intricately linked to the specific substituents on the coumarin (B35378) ring. Key structural features that modulate activity include the length and branching of the alkoxy chain at position 6, the presence of the methyl group at position 4, and the electronic properties of various substituents.

The length of the alkoxy chain at various positions on the coumarin ring has been shown to be a critical determinant of biological activity. Studies on a series of 6-alkoxycoumarins have demonstrated that antifungal activity can be influenced by the size of the alkyl group. For instance, in a study of 6-alkoxycoumarins and their analogues, it was observed that derivatives with shorter alkyl chains exhibited notable activity. Specifically, a compound with a smaller aliphatic chain demonstrated a better antifungal profile against Aspergillus fumigatus and Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. This suggests that for certain biological activities, an optimal, shorter chain length is preferred over longer chains like octyloxy.

The lipophilicity conferred by the alkoxy chain plays a crucial role in the molecule's ability to penetrate cell membranes. While increased chain length generally enhances lipophilicity, there appears to be a point of diminishing returns where excessively long chains may hinder interaction with the target site or reduce bioavailability. The octyloxy group in this compound contributes significantly to its lipophilic character, which can be advantageous for certain biological activities but may not be optimal for others, such as antifungal activity where shorter chains have shown better efficacy.

The methyl group at the 4-position of the pyrone ring is a common feature in many biologically active coumarins and is considered an important substituent for modulating antimicrobial activities jetir.org. This methyl group can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the coumarin ring significantly impacts the molecule's biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the coumarin system, affecting its reactivity and interaction with biological macromolecules.

Generally, electron-donating groups, such as alkoxy (e.g., methoxy (B1213986), octyloxy) and hydroxyl groups, can enhance certain biological activities. For instance, the presence of an OCH₃ group can increase the electron density on the benzene (B151609) ring of coumarin, which has been correlated with enhanced antioxidant activity walisongo.ac.id. The octyloxy group in this compound, being an electron-donating group, is expected to influence its electronic properties and, consequently, its biological profile.

Conversely, electron-withdrawing groups, such as nitro (NO₂) and acetate groups, have been shown to favor antifungal activity mdpi.comnih.govcncb.ac.cn. Studies have demonstrated that the introduction of EWGs can positively contribute to the fungicidal activity of coumarins mdpi.comnih.gov. For example, the nitration of inactive hydroxycoumarin derivatives resulted in compounds with significantly enhanced antifungal activity mdpi.com. This suggests that for antifungal applications, modifying the coumarin scaffold with electron-withdrawing substituents could be a promising strategy.

SAR in Specific In Vitro Biological Contexts

The structure-activity relationships of this compound and its analogues are often context-dependent, with different structural features being important for different biological activities.

In the context of antifungal activity against Aspergillus strains, SAR studies have revealed several key trends. O-substitutions on the coumarin ring are considered essential for antifungal activity mdpi.comnih.govcncb.ac.cn. The nature of this substitution plays a critical role.

As previously mentioned, shorter aliphatic chains at the 6-position tend to be more effective than longer ones mdpi.com. This is in line with findings that O-alkylation and O-acylation with shorter alkyl and acyl groups can increase the antifungal activity of umbelliferone (B1683723) (7-hydroxycoumarin) mdpi.com.

Furthermore, the presence of electron-withdrawing groups has been strongly correlated with enhanced anti-Aspergillus activity mdpi.comnih.govcncb.ac.cn. For instance, a study on various coumarin derivatives found that those with nitro and acetate groups were among the most active against Aspergillus species mdpi.comnih.gov. One of the most active compounds identified in a study was a nitro-derivative, highlighting the positive influence of electron-withdrawing substituents mdpi.com. Another study demonstrated that a coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, exhibited significant antifungal activity against Aspergillus spp nih.gov.

Table 1: Antifungal Activity of Selected Coumarin Derivatives against Aspergillus strains

Compound Substituents MIC (μg/mL) against A. fumigatus MIC (μg/mL) against A. flavus
Derivative with short aliphatic chain 6-alkoxy (short chain) 64 128
Nitro-derivative 6-nitro 16-32 16-32
Acetate-derivative 4-acetate Inhibits mycelial growth and spore germination Inhibits mycelial growth and spore germination

The SAR for antibacterial activity of coumarin derivatives can differ from that of antifungal activity. The substitution pattern on both the aromatic and pyrone rings is crucial for antibacterial efficacy jetir.org. The 4-methyl group and a substituent at the 7-position are often considered important for antimicrobial activities jetir.org.

The lipophilicity of the molecule, influenced by substituents like the octyloxy group, can play a significant role in its ability to cross bacterial cell walls. However, the specific structural requirements for optimal activity against different bacterial strains (Gram-positive vs. Gram-negative) can vary. For example, some newly synthesized 4-hydroxycoumarin (B602359) derivatives showed good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but were inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa nih.gov.

In some cases, the presence of a hydroxyl group is beneficial. For instance, 7-hydroxy-4-methylcoumarin has been used as a starting material for synthesizing compounds with antimicrobial properties jetir.org. The introduction of different substituents can lead to compounds with potent activity against specific bacterial strains, including novobiocin-resistant bacteria jetir.org.

Table 2: Antibacterial Activity of Selected Coumarin Derivatives

Compound Series Target Bacteria Key SAR Findings
4-Hydroxycoumarin derivatives S. aureus (Gram-positive) Favorable activity observed for specific derivatives (compounds 2, 3, and 8 in the cited study) scielo.brscielo.br.
4-Hydroxycoumarin derivatives S. typhimurium (Gram-negative) Compounds with specific substitutions (compounds 5 and 9 in the cited study) were more active scielo.brscielo.br.
7-Oxycoumarin derivatives with β-amino alcohol moiety Gram-negative bacteria (K. pneumoniae, P. aeruginosa, P. vulgaris) Compounds 5, 9, and 10 showed better activity than novobiocin against K. pneumoniae jetir.org. Compound 9 was particularly potent against P. aeruginosa and P. vulgaris jetir.org.

Antiproliferative Activity SAR (against various human tumor cell lines)

The antiproliferative activity of coumarin derivatives, including those related to this compound, has been the subject of extensive structure-activity relationship (SAR) studies. The core 4-methylcoumarin (B1582148) scaffold is a frequent starting point for the development of novel anticancer agents. tandfonline.comnih.gov Modifications at various positions on the coumarin ring have been shown to significantly influence cytotoxic effects against a range of human cancer cell lines.

Key determinants for antiproliferative potency in 4-methylcoumarin analogues include the nature and position of substituents on the benzo ring and modifications at the C3 and C4 positions. For instance, the presence of hydroxyl groups, particularly a dihydroxy pattern at the C7 and C8 positions (7,8-DHMC), significantly enhances cytotoxic activity. tandfonline.com The introduction of long alkyl chains at the C3 position of these 7,8-dihydroxy-4-methylcoumarins generally improves anticancer efficacy, which is likely due to increased lipophilicity enhancing the compound's ability to penetrate cell membranes. tandfonline.comnih.gov One of the most potent compounds in a study was a 7,8-DHMC derivative with an n-decyl chain at the C3 position, which showed IC50 values of 25.1 µM and 25.2 µM against MCF-7 (breast adenocarcinoma) and LS180 (colon adenocarcinoma) cell lines, respectively. tandfonline.comnih.gov

Furthermore, SAR studies have revealed that substituents at the C4 position are crucial. While a methyl group at C4 is a common feature in many active compounds, other modifications can also confer potent activity. rsc.org For example, the substitution of a trifluoromethyl group at C4 in 6,7-dihydroxycoumarin derivatives resulted in a compound with the most potent inhibitory activity against the anti-apoptotic protein Mcl-1, with an IC50 value of 1.21 µM. nih.gov The hybridization of the coumarin scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles or artemisinin, has also been explored as a strategy to enhance anticancer effects. rsc.orgnih.gov SAR studies on these hybrids indicated that 3-chloro and 4-methyl substituents on the coumarin ring led to greater activity. rsc.orgnih.gov

The table below summarizes the antiproliferative activity of selected 4-methylcoumarin analogues against various cancer cell lines.

CompoundModificationCell LineActivity (IC50, µM)Reference
7,8-dihydroxy-3-decyl-4-methylcoumarinC3-decyl, C7,C8-dihydroxyMCF-7 (Breast)25.1 tandfonline.comnih.gov
7,8-dihydroxy-3-decyl-4-methylcoumarinC3-decyl, C7,C8-dihydroxyLS180 (Colon)25.2 tandfonline.comnih.gov
7,8-dihydroxy-3-decyl-4-methylcoumarinC3-decyl, C7,C8-dihydroxyK562 (Leukemia)42.4 tandfonline.comnih.gov
6-bromo-4-bromomethyl-7-hydroxycoumarinC6-bromo, C4-bromomethyl, C7-hydroxyVarious32.7 - 45.8 tandfonline.comnih.gov
4-trifluoromethyl-6,7-dihydroxycoumarinC4-trifluoromethyl, C6,C7-dihydroxy-1.21 nih.gov
Coumarin-artemisinin hybridHybrid moleculeHepG2 (Liver)3.05 rsc.org

Antioxidant Activity SAR

The antioxidant properties of coumarins are significantly influenced by their substitution patterns, particularly with regard to hydroxyl groups. mdpi.com For a coumarin derivative to exhibit antioxidant activity, the presence of at least one hydroxyl group is generally considered essential. mdpi.comresearchgate.net The position and number of these hydroxyl groups on the benzopyranone ring system are critical for radical scavenging capabilities.

SAR studies have consistently highlighted that the presence of a catechol (o-dihydroxy) moiety, especially at the C7 and C8 positions, confers potent antioxidant activity. mdpi.com This structural feature is effective in scavenging free radicals. Similarly, hydroxyl groups at the C6 and C7 positions contribute to antioxidant potential. mdpi.com The 4-hydroxycoumarin scaffold is also a key feature for antioxidant effects, with substitutions at the C6 position appearing to enhance scavenging potential. scholaris.ca For example, 4-hydroxy-6-methoxy-2H-chromen-2-one was found to have a DPPH radical scavenging IC50 of 0.05 mM, outperforming standard antioxidants like BHT and ascorbic acid. scholaris.ca

The following table presents data on the antioxidant activity of various coumarin derivatives, illustrating key structure-activity relationships.

CompoundKey Structural FeatureAssayActivity (IC50)Reference
4-hydroxy-6-methoxy-2H-chromen-2-oneC4-hydroxy, C6-methoxyDPPH0.05 mM scholaris.ca
7,8-dihydroxy substituted coumarinC7,C8-dihydroxyDPPHMost active in series nih.gov
Coumarin-benzohydrazide with adjacent phenolic groupso-dihydroxyaryl moiety-2.9 µM nih.gov
Ascorbic Acid (Reference)Standard AntioxidantDPPH0.06 mM scholaris.ca
BHT (Reference)Standard AntioxidantDPPH0.58 mM scholaris.ca

Mechanistic Insights from SAR Analysis (e.g., effects on specific enzyme targets or cellular pathways, non-clinical)

Structure-activity relationship studies of coumarin analogues provide valuable non-clinical insights into their mechanisms of action, revealing how specific structural modifications can direct their activity towards particular enzyme targets or cellular pathways.

A significant body of research has focused on the role of coumarins as inhibitors of protein kinases involved in cell signaling and proliferation. For example, certain coumarin derivatives have been shown to inhibit the phosphorylation of the extracellular signal-regulated kinase (ERK) pathway, which is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov By suppressing the activation of the ERK pathway, these compounds can inhibit processes like mast cell degranulation, suggesting a potential mechanism for anti-allergic and anti-inflammatory effects. nih.gov SAR studies of quinolin-2(1H)-one derivatives hybridized with a 1,2,3-triazole moiety have identified potent multi-target inhibitors of EGFR, EGFRT790M, and BRAFV600E, which are critical kinases in cancer progression. mdpi.com The substitution pattern on the quinolinone ring was crucial for this inhibitory activity. mdpi.com

Another important mechanism involves the induction of apoptosis in cancer cells. The SAR of 6,7-dihydroxycoumarin derivatives has been explored to develop inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.gov Overexpression of Mcl-1 is a known mechanism of cancer cell survival and drug resistance. nih.gov Studies found that a 4-trifluoromethyl substituent on the 6,7-dihydroxycoumarin scaffold yielded the most potent Mcl-1 inhibitor, directly linking this specific structural feature to the ability to interfere with a key survival pathway in cancer cells. nih.gov Further mechanistic studies on triazole-containing quinolinone derivatives demonstrated that the most effective antiproliferative compounds induced apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com These findings illustrate how SAR analysis can elucidate the specific molecular events through which these compounds exert their cytotoxic effects.

Advanced Research Applications of Chromen 2 One Systems

Development of Fluorescent Probes and Laser Dyes

Coumarin (B35378) derivatives are renowned for their use as fluorescent dyes and probes due to their high fluorescence quantum yields, photostability, and environment-sensitive emission spectra. nih.govresearchgate.net The core structure of 4-methyl-6-(octyloxy)-2H-chromen-2-one is analogous to many commercial laser dyes and fluorescent probes. nih.gov

The photophysical properties of coumarins are highly dependent on the substituents on the benzopyrone ring. mdpi.com An electron-donating group at the 6- or 7-position, such as an alkoxy group, and an electron-withdrawing group at the 3-position generally enhance fluorescence quantum yields. nih.gov In the case of this compound, the 6-octyloxy group is an electron-donating substituent that is expected to confer strong fluorescent properties. The long, lipophilic octyloxy chain can also be exploited to direct the molecule to specific nonpolar environments.

The long octyloxy chain in this compound makes it a prime candidate for incorporation into heterogeneous systems and sol-gel matrices. The lipophilic nature of the octyloxy tail would promote its dispersion in non-polar environments, such as organic polymers or the hydrophobic pockets of micelles. This is particularly advantageous for creating solid-state fluorescent materials.

Coumarin derivatives have been successfully incorporated into polymeric matrices for various applications, including the development of fluorescent polymers. ncsu.eduncsu.edunih.gov These materials can be used as sensors, optical brighteners, or in light-emitting devices. The synthesis of such materials often involves the copolymerization of a coumarin monomer with other monomers to create a functional polymer. ncsu.edunih.gov The non-covalent incorporation of lipophilic coumarins like this compound into polymer matrices is a simpler alternative for creating fluorescent polymeric materials.

Sol-gel technology offers another avenue for the application of this compound. Fluorescent dyes are often entrapped in sol-gel glasses to create robust optical sensors and materials. The hydroxyl-functionalized analogs of this compound, such as 7-hydroxy-4-methylcoumarin, have been used in the synthesis of nano-crystalline sulfated-zirconia catalysts, demonstrating the compatibility of the coumarin scaffold with inorganic matrix synthesis. researchgate.net The lipophilic nature of this compound could be advantageous for creating fluorescent sol-gel materials with specific hydrophobic domains.

Coumarin-based fluorescent probes are known for their sensitivity to the polarity of their local environment, a property known as solvatochromism. rsc.org This makes them excellent candidates for use as environmentally-sensitive probes to study complex systems like biological membranes or polymer dynamics. The fluorescence emission of these probes can shift in wavelength and intensity in response to changes in the polarity of their surroundings. rsc.org

The 6-octyloxy substituent in this compound is expected to enhance its utility as a probe for lipophilic environments. The long alkyl chain would facilitate its partitioning into cellular membranes or other non-aqueous phases. nih.gov Once embedded, the coumarin fluorophore would report on the local polarity and dynamics of its environment through changes in its fluorescence signal. This approach has been used with other coumarin derivatives to study biochemical processes within cells. rsc.org

The following table summarizes the solvatochromic properties of a related coumarin derivative, which illustrates the principle of environmentally sensitive fluorescence.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane3584083600
Dioxane3624183900
Acetonitrile (B52724)3654284400
Methanol (B129727)3664354800
Data for a representative environmentally sensitive coumarin dye. Actual values for this compound may vary.

While there is no direct evidence of this compound being used as a superoxide (B77818) anion sensor, the coumarin scaffold has been employed in the design of probes for reactive oxygen species (ROS). For instance, dihydroxy-substituted coumarins have been developed as fluorescent probes for the detection of nitroxide radicals. rjptonline.org

The development of a superoxide sensor based on this specific coumarin would likely require further functionalization of the molecule. This might involve introducing a reactive group that can selectively interact with superoxide anions, leading to a change in the fluorescence properties of the coumarin core. The 6-octyloxy group could serve to anchor the probe in a specific cellular location, such as a membrane, where superoxide production is of interest.

Scaffolds for Chemical Biology and Drug Discovery Initiatives

The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsathyabama.ac.in The 4-methylcoumarin (B1582148) substructure, in particular, has been associated with various beneficial pharmacological effects. nih.gov

The synthesis of libraries of coumarin derivatives is a common strategy in drug discovery programs. researchgate.net The 6- and 7-alkoxy-4-methylcoumarins are readily synthesized from their corresponding hydroxy precursors, allowing for the introduction of diverse alkyl chains to modulate properties like solubility and membrane permeability. researchgate.net The octyloxy group in this compound would significantly increase its lipophilicity, which could enhance its interaction with lipophilic targets or improve its pharmacokinetic profile for certain applications.

Coumarin derivatives have also been investigated as inhibitors of various enzymes, and the substituent pattern plays a crucial role in determining their potency and selectivity. nih.gov For example, a series of 4-substituted 6,7-dihydroxycoumarin derivatives were synthesized and evaluated as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov This demonstrates the potential of the coumarin scaffold in the development of targeted therapies.

Materials Science Applications (e.g., optical bleaching agents, polymeric fluorescent compounds)

In materials science, coumarin derivatives are valued for their optical properties. They have been used as optical brightening agents (also known as fluorescent whitening agents) in textiles and polymers. wipo.intgoogle.comgoogle.com These compounds absorb UV light and re-emit it as blue light, which masks the natural yellowing of materials and makes them appear whiter and brighter. The specific coumarin structure influences its effectiveness as a brightening agent.

The development of polymeric fluorescent compounds is another significant application of coumarins in materials science. ncsu.eduncsu.edunih.gov By incorporating coumarin fluorophores into polymer chains, materials with tailored optical and mechanical properties can be created. nih.govnih.gov These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and specialty coatings. The lipophilic nature of this compound could be beneficial for its use as an additive in non-polar polymers, enhancing their fluorescence or providing optical brightening effects.

The following table lists the compound names mentioned in this article.

Compound Name
This compound
6-methoxy-4-methylcoumarin (B186335)
7-methoxy-4-methylcoumarin (B191837)
7-hydroxy-4-methylcoumarin
4-substituted 6,7-dihydroxycoumarin
Dihydroxy-substituted coumarins

Future Perspectives and Research Directions

Innovations in Targeted Synthesis and Derivatization Strategies

Future synthetic endeavors will likely focus on more strategic and efficient methodologies for the preparation and diversification of 4-methyl-6-(octyloxy)-2H-chromen-2-one and its derivatives. A key area of innovation lies in the development of targeted synthesis, where derivatives are designed with a specific biological target in mind from the outset. This can be achieved by incorporating moieties known to interact with particular enzymes or receptors.

One promising approach involves the use of the core intermediate, 6-hydroxy-4-methyl-2H-chromen-2-one , as a versatile platform for derivatization. The phenolic hydroxyl group is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities. For instance, the synthesis of coumarin-piperazine ligands has been explored, where an alkyl linker connects the coumarin (B35378) scaffold to an arylpiperazine moiety. These compounds have been investigated for their potential to modulate central nervous system targets like serotonin receptors. nih.gov

Future strategies could involve:

Click Chemistry: Employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the alkoxycoumarin scaffold to other pharmacophores, creating hybrid molecules with dual or synergistic activities.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields in the synthesis of derivatives, contributing to more sustainable and efficient chemical processes. nih.gov

Structure-Based Design: Leveraging computational docking studies to design derivatives with enhanced binding affinity and selectivity for a specific biological target.

Advanced Spectroscopic Characterization of Novel Analogues with Varying Alkyl Chain Lengths

A systematic investigation into the influence of the alkyl chain length on the physicochemical and biological properties of 6-alkoxy-4-methylcoumarins is a critical area for future research. The length and nature of this chain can significantly impact solubility, membrane permeability, and interaction with biological targets.

To thoroughly characterize these novel analogues, advanced spectroscopic techniques will be indispensable. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry provide fundamental structural information, a deeper understanding of the conformational flexibility and intermolecular interactions of these molecules requires more sophisticated methods.

Future research should employ:

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives, and to elucidate through-bond connectivities. youtube.comwikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can provide insights into the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and preferred conformations of molecules with flexible alkyl chains.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used for detailed fragmentation analysis, aiding in the structural confirmation of novel derivatives.

Photophysical Studies: Investigating the absorption and fluorescence properties of these compounds is important, as coumarins are known for their fluorescent properties. Studies have shown that the aggregation behavior and photophysical properties of alkoxycoumarins can be dependent on the length of the alkyl chain. nih.govrsc.org

By systematically varying the alkyl chain length (e.g., from C4 to C16) and applying these advanced characterization techniques, a comprehensive structure-property relationship database can be established.

Integrated Computational and Experimental Approaches for Deeper SAR Elucidation and Predictive Modeling

The integration of computational modeling with experimental biological evaluation is a powerful strategy for accelerating the drug discovery process. For this compound and its analogues, this synergistic approach can provide deep insights into their structure-activity relationships (SAR) and facilitate the design of more potent and selective compounds.

Future research in this area should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments. These calculations can help in understanding the reactivity and intermolecular interactions of the coumarin derivatives.

Molecular Docking: Simulating the binding of the alkoxycoumarin analogues to the active sites of various biological targets. This can help in identifying key interactions and predicting the binding affinity of novel derivatives.

In Silico ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This can help in prioritizing compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of the alkoxycoumarins with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

By combining the predictions from these computational methods with the results from in vitro and in vivo biological assays, a more complete understanding of the SAR can be achieved, leading to the rational design of improved therapeutic agents.

Exploration of Novel Biological Targets and Mechanisms of Action for Alkoxycoumarins

While coumarins are known to exhibit a broad spectrum of biological activities, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. A key future research direction is the systematic exploration of novel biological targets for this class of compounds.

Based on the known activities of related coumarins, potential areas of investigation include:

Anticancer Activity: Many 4-methylcoumarin (B1582148) derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net Future studies could investigate their potential to inhibit specific enzymes involved in cancer progression, such as protein kinases or histone deacetylases.

Antioxidant and Anti-inflammatory Activity: The antioxidant properties of dihydroxy-4-methylcoumarins have been reported. nih.gov Investigating the potential of alkoxycoumarins to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling, could reveal new therapeutic applications.

Neuroprotective Activity: Some coumarin derivatives have been identified as acetylcholinesterase (AChE) inhibitors, suggesting their potential in the treatment of Alzheimer's disease. nih.gov Exploring the interaction of 4-methyl-6-alkoxycoumarins with other neurological targets could lead to the development of novel neuroprotective agents.

Nematicidal Activity: Alkoxycoumarins have shown promise as nematicidal agents. youtube.com Further investigation into their mechanism of action against phytopathogenic nematodes could lead to the development of new, environmentally friendly pesticides.

Antiviral Activity: Recent studies have identified coumarin derivatives as inhibitors of HIV-1 replication, targeting the viral RNase H. rsc.org This opens up avenues to explore the antiviral potential of this compound and its analogues against a range of viruses.

To elucidate the mechanisms of action, a combination of biochemical assays, cell-based assays, and modern "omics" technologies (genomics, proteomics, metabolomics) should be employed. Identifying the specific molecular targets will be crucial for the rational design of next-generation alkoxycoumarin-based drugs with improved efficacy and reduced side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.